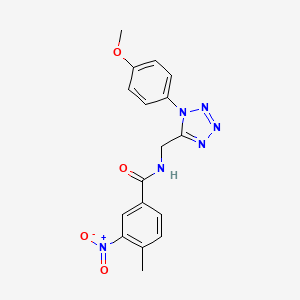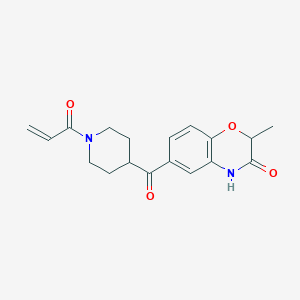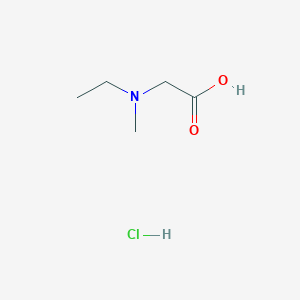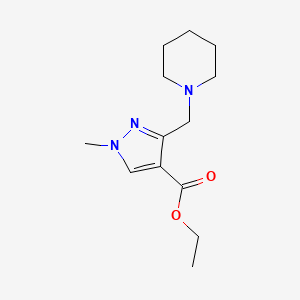
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide” is a complex organic molecule. It contains several functional groups including a tetrazole ring, a methoxyphenyl group, a nitro group, and an amide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the tetrazole ring is known to participate in various chemical reactions, and the nitro group could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and amide groups could impact its solubility in different solvents .Scientific Research Applications
Catalysis of Thioamide Bond Cleavage
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide may be related to compounds exhibiting catalytic activity, as seen in a study involving palladacycle catalysis of methanolytic cleavage of a similar thioamide (Liu et al., 2011).
Antimicrobial Properties
Compounds structurally related to N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide have been evaluated for antimicrobial activities against various bacteria and fungi, suggesting potential applications in treating microbial diseases (Desai et al., 2013).
Molecular Structure and Properties
Research into similar compounds includes studies on their molecular structure, spectroscopic properties, and biological activities. Such studies can provide insights into the properties of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide (He et al., 2014).
Design of Nonpeptidic Inhibitors
Similar compounds have been designed and synthesized as mimetics of peptide substrates for protein farnesyltransferase, indicating potential applications in developing nonpeptidic inhibitors (Ohkanda et al., 2002).
Radiolabelling for AT1 Receptor Imaging
Compounds with structural similarities have been used in the development of radiolabelled ligands for AT1 receptor imaging, showcasing potential applications in medical imaging (Hamill et al., 1996).
Photosensitizers for Photodynamic Therapy
Related compounds have been explored as photosensitizers with potential applications in photodynamic therapy for cancer treatment, highlighting the therapeutic potential of similar compounds (Pişkin et al., 2020).
Cyclooxygenase-2 Inhibition Studies
Research on structurally related compounds includes synthesis and bioassay studies as cyclooxygenase-2 inhibitors, pointing to possible applications in pharmaceutical development (Al-Hourani et al., 2016).
Polymerization Initiators
Compounds with structural similarities have been evaluated as initiators for nitroxide-mediated polymerization, suggesting potential use in material science and polymer chemistry (Greene & Grubbs, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-11-3-4-12(9-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)13-5-7-14(27-2)8-6-13/h3-9H,10H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBFBJADWLRCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Iodomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2762322.png)

![N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2762324.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2762325.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2762328.png)

![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)
![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2762338.png)


![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2762343.png)
![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)